6-(3-Ethoxyphenyl)-2-formylphenol
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Overview
Description
6-(3-Ethoxyphenyl)-2-formylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and an aldehyde group attached to a benzene ring, with an ethoxy group at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 3-ethoxyphenol using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the ortho position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using concentrated sulfuric acid, and halogenation using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 6-(3-Ethoxyphenyl)-2-carboxyphenol.
Reduction: 6-(3-Ethoxyphenyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Ethoxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(3-Ethoxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
6-(3-Ethoxyphenyl)-2-formylphenol can be compared with other similar compounds, such as:
6-(3-Methoxyphenyl)-2-formylphenol: Similar structure but with a methoxy group instead of an ethoxy group.
6-(3-Ethoxyphenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.
6-(3-Ethoxyphenyl)-2-carboxyphenol: Similar structure but with a carboxyl group instead of a formyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-13-7-3-5-11(9-13)14-8-4-6-12(10-16)15(14)17/h3-10,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMFYKPCNKZETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685166 |
Source
|
Record name | 3'-Ethoxy-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-26-1 |
Source
|
Record name | 3'-Ethoxy-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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